Cas no 2166998-66-7 (3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid)

3-Formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a versatile heterocyclic compound featuring both a formyl and a carboxylic acid functional group on a tetrahydroquinoline scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of reactive functional groups allows for further derivatization, enabling the synthesis of complex molecules. Its tetrahydroquinoline core contributes to enhanced stability and solubility in various solvents, facilitating its use in multi-step reactions. The compound is well-suited for applications in medicinal chemistry, where it serves as a building block for biologically active molecules. High purity and consistent quality ensure reliable performance in synthetic workflows.
3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid structure
2166998-66-7 structure
商品名:3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
CAS番号:2166998-66-7
MF:C11H11NO3
メガワット:205.209943056107
CID:6461300
PubChem ID:165601133

3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
    • EN300-1587557
    • 2166998-66-7
    • インチ: 1S/C11H11NO3/c13-6-8-5-7-3-1-2-4-9(7)12-10(8)11(14)15/h5-6H,1-4H2,(H,14,15)
    • InChIKey: ATYKZOLNYASZFM-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=C(C=O)C=C2C(CCCC2)=N1)=O

計算された属性

  • せいみつぶんしりょう: 205.07389321g/mol
  • どういたいしつりょう: 205.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 67.3Ų

3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1587557-0.1g
3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
2166998-66-7
0.1g
$1384.0 2023-06-04
Enamine
EN300-1587557-0.05g
3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
2166998-66-7
0.05g
$1320.0 2023-06-04
Enamine
EN300-1587557-0.25g
3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
2166998-66-7
0.25g
$1447.0 2023-06-04
Enamine
EN300-1587557-5.0g
3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
2166998-66-7
5g
$4557.0 2023-06-04
Enamine
EN300-1587557-250mg
3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
2166998-66-7
250mg
$1447.0 2023-09-24
Enamine
EN300-1587557-5000mg
3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
2166998-66-7
5000mg
$4557.0 2023-09-24
Enamine
EN300-1587557-50mg
3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
2166998-66-7
50mg
$1320.0 2023-09-24
Enamine
EN300-1587557-10000mg
3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
2166998-66-7
10000mg
$6758.0 2023-09-24
Enamine
EN300-1587557-1.0g
3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
2166998-66-7
1g
$1572.0 2023-06-04
Enamine
EN300-1587557-0.5g
3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
2166998-66-7
0.5g
$1509.0 2023-06-04

3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid 関連文献

Related Articles

3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acidに関する追加情報

Comprehensive Overview of 3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid (CAS No. 2166998-66-7)

3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid (CAS 2166998-66-7) is a high-value heterocyclic compound widely utilized in pharmaceutical research, agrochemical development, and material science. Its unique structure, combining a formyl group and a tetrahydroquinoline scaffold, makes it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its role in designing kinase inhibitors and antimicrobial agents, aligning with the growing demand for drug discovery and green chemistry solutions.

The compound's CAS number 2166998-66-7 is frequently searched in academic databases and commercial catalogs, reflecting its industrial relevance. Researchers prioritize its carboxylic acid functionality for derivatization, enabling applications in peptide mimetics and metal-organic frameworks (MOFs). With the rise of AI-assisted molecular design, this compound has gained attention for its potential in machine learning-driven drug optimization, addressing challenges like solubility enhancement and target selectivity.

In the context of sustainable synthesis, 3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid exemplifies advancements in catalyst-free reactions and microwave-assisted techniques. These methods reduce waste and energy consumption, resonating with the green chemistry movement. Analytical techniques such as HPLC purity analysis and NMR structural confirmation ensure its quality for high-end applications, meeting stringent regulatory standards in GMP-compliant production.

Market trends indicate rising interest in quinoline derivatives for antiviral research, particularly post-pandemic. The compound's formyl group allows selective modifications, making it a candidate for protease inhibitor development. Additionally, its tetrahydroquinoline core is explored in fluorescence probes for biological imaging, a hot topic in diagnostic nanotechnology.

For suppliers and researchers, CAS 2166998-66-7 represents a critical building block in combinatorial chemistry. Its storage stability and compatibility with automated synthesis platforms enhance workflow efficiency. As the industry shifts toward fragment-based drug design, this compound's molecular diversity positions it as a strategic asset for high-throughput screening libraries.

Environmental and safety profiles of 3-formyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid adhere to REACH compliance, with biodegradability studies gaining traction. Its low ecotoxicity supports its use in eco-friendly agrochemicals, addressing global concerns about soil health and food security.

In summary, 2166998-66-7 bridges multiple scientific disciplines, from medicinal chemistry to advanced materials. Its adaptability to click chemistry and bioconjugation techniques ensures sustained relevance in innovation-driven sectors, answering key questions about scalable synthesis and functional group compatibility in modern research.

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